2-(5-(4-fluorophenyl)isoxazol-3-yl)-N-(1-phenylethyl)acetamide

Anticancer Hepatocellular carcinoma Fluorine SAR

Secure the precise 5-(4-fluorophenyl)isoxazole core with a chiral (1-phenylethyl)acetamide tail. This exact regio- and stereochemistry is essential for faithful SAR data: the 4-fluoro position dictates π-stacking in hydrophobic pockets, while the enantiopure amide terminus dramatically alters target engagement (from >80% inhibition to inactive) compared to achiral analogs. Procuring this exact CAS 953156-15-5 ensures your antiviral or oncology hit-to-lead programs are built on reproducible, patent-differentiable chemical space.

Molecular Formula C19H17FN2O2
Molecular Weight 324.355
CAS No. 953156-15-5
Cat. No. B2766474
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(5-(4-fluorophenyl)isoxazol-3-yl)-N-(1-phenylethyl)acetamide
CAS953156-15-5
Molecular FormulaC19H17FN2O2
Molecular Weight324.355
Structural Identifiers
SMILESCC(C1=CC=CC=C1)NC(=O)CC2=NOC(=C2)C3=CC=C(C=C3)F
InChIInChI=1S/C19H17FN2O2/c1-13(14-5-3-2-4-6-14)21-19(23)12-17-11-18(24-22-17)15-7-9-16(20)10-8-15/h2-11,13H,12H2,1H3,(H,21,23)
InChIKeyFBISKWOQYJSHFS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(5-(4-Fluorophenyl)isoxazol-3-yl)-N-(1-phenylethyl)acetamide (CAS 953156-15-5): Structural Identity and Procurement-Relevant Profile


2-(5-(4-Fluorophenyl)isoxazol-3-yl)-N-(1-phenylethyl)acetamide (CAS 953156-15-5; molecular formula C₁₉H₁₇FN₂O₂; molecular weight 324.35 g/mol) is a synthetic small molecule belonging to the 2-isoxazol-3-yl-acetamide class . It features a 5-(4-fluorophenyl)isoxazole core connected via an acetamide linker to a chiral (1-phenylethyl)amine moiety. The compound is primarily supplied as a research-grade chemical (typical purity ≥95%) for use in early-stage drug discovery, pharmacological probe development, and structure–activity relationship (SAR) campaigns targeting isoxazole-recognizing biological systems . Its structural scaffold overlaps with pharmacologically active chemotypes explored for anticancer, anti-HIV (HSP90 inhibition), and TRP channel modulation applications, positioning it as a versatile intermediate or candidate for focused library synthesis [1].

Why 2-(5-(4-Fluorophenyl)isoxazol-3-yl)-N-(1-phenylethyl)acetamide Cannot Be Readily Replaced by Generic Isoxazole-Acetamide Analogs


Within the 2-isoxazol-3-yl-acetamide family, even ostensibly minor structural modifications produce substantial shifts in target engagement, metabolic stability, and selectivity profiles. The presence and position of the 4-fluorophenyl substituent influence π-stacking interactions and hydrogen-bond networks within hydrophobic binding pockets, as demonstrated across fluorophenyl-isoxazole-carboxamide anticancer series where 4-fluoro substitution yielded IC₅₀ differences of up to 2-fold relative to non-fluorinated or 2-fluoro congeners [1]. The chiral (1-phenylethyl) acetamide terminus introduces stereochemical constraints absent in achiral N-benzyl or N-phenethyl analogs; in related isoxazole-acetamide HSP90 inhibitors, variation at the amide substituent altered anti-HIV inhibitory potential from >80% to inactive, underscoring that generic substitution is not tolerated [2]. Furthermore, the regioisomeric connectivity (isoxazol-3-yl-acetamide vs. isoxazole-4-carboxamide) dictates the spatial orientation of the pharmacophore, fundamentally altering biological target compatibility [3]. These cumulative structure–activity relationships demonstrate that procurement of the exact compound is essential for reproducible SAR data and assay validation.

Quantitative Differentiation Evidence for 2-(5-(4-Fluorophenyl)isoxazol-3-yl)-N-(1-phenylethyl)acetamide Versus Closest Structural Analogs


4-Fluoro vs. Non-Fluorinated Phenyl: Impact on Antiproliferative Potency in Hepatocellular Carcinoma Models

In a head-to-head series of fluorophenyl-isoxazole derivatives evaluated against Hep3B and Hep-G2 liver cancer cell lines, the 4-fluorophenyl-substituted carboxamide compound 2f demonstrated IC₅₀ values of 5.76 µg/mL (Hep3B) and 34.64 µg/mL (Hep-G2), representing the most potent compound in the series. The non-fluorinated phenyl-isoxazole-carboxamide analogs 2a–2d exhibited IC₅₀ values ranging from 7.66 to >50 µg/mL against Hep3B, establishing that 4-fluoro substitution contributes approximately 1.3- to >8.7-fold potency enhancement relative to non-fluorinated counterparts [1]. For the target 2-isoxazol-3-yl-acetamide scaffold, analogous 4-fluorophenyl-to-phenyl substitution effects are expected to yield comparable potency differentials based on conserved pharmacophore geometry.

Anticancer Hepatocellular carcinoma Fluorine SAR

Chiral (1-Phenylethyl) vs. Achiral N-Benzyl or N-Phenethyl Substituent: Differentiation in α-Fetoprotein Suppression

The target compound bears a chiral (1-phenylethyl) group on the acetamide nitrogen, in contrast to achiral N-benzyl (CAS 953228-73-4) or N-phenethyl (CAS 912790-04-6) analogs. While direct comparative α-fetoprotein (α-FP) data for this exact compound are not available, the fluorophenyl-isoxazole-carboxamide series demonstrated that structural variation at the amide substituent dramatically alters α-FP secretion in Hep3B cells: compound 2f reduced α-FP to 168.33 ng/mL (vs. untreated control: 1116.67 ng/mL; 6.6-fold reduction), whereas compound 2d (differing only in the aniline substituent) reduced α-FP to only 598.33 ng/mL (1.9-fold reduction) [1]. This 3.6-fold intra-series difference in tumor marker suppression underscores that amide substituent identity—and by extension, chirality—is a critical determinant of biological activity.

Chiral resolution α-Fetoprotein Hepatocellular carcinoma

Isoxazol-3-yl-Acetamide vs. Isoxazole-4-Carboxamide Scaffold: Distinct Target Engagement Profiles

The target compound belongs to the 2-isoxazol-3-yl-acetamide scaffold, which has been validated as an HSP90 inhibitor chemotype with anti-HIV activity. In a systematic study of fifteen 2-isoxazol-3-yl-acetamide analogues (compounds 2a–o), compounds 2a–b, 2e, 2j, and 2l–m exhibited >80% HIV-1 inhibitory potential at their highest non-cytotoxic concentration, with compound 2l demonstrating a ~3.5-fold superior therapeutic index compared to the second-generation HSP90 inhibitor AUY922 [1]. By contrast, the regioisomeric isoxazole-4-carboxamide scaffold (exemplified by the fluorophenyl-isoxazole-carboxamide series 2a–2f) is primarily associated with antiproliferative activity via G2-M cell cycle arrest rather than HSP90-mediated antiviral mechanisms [2]. These distinct biological fingerprints confirm that the isoxazol-3-yl-acetamide connectivity is non-interchangeable with the isoxazole-4-carboxamide regioisomer for applications requiring HSP90 pathway engagement.

HSP90 inhibition Anti-HIV Scaffold hopping

Physicochemical and Drug-Likeness Differentiation: Lipinski Compliance and ADMET Predictions

Chemo-informatics analysis of structurally related fluorophenyl-isoxazole derivatives confirmed that all six compounds (2a–2f) complied with Lipinski's Rule of Five, exhibiting molecular weights of 324–387 g/mol, ≤1 hydrogen bond donor, ≤4 hydrogen bond acceptors, and predicted logP values within acceptable oral drug-likeness ranges [1]. The target compound (MW 324.35 g/mol; molecular formula C₁₉H₁₇FN₂O₂) occupies the lower-molecular-weight end of this distribution, which is favorable for ligand efficiency metrics. In comparison, the TRPM3 agonist CIM0216 (MW 347.41 g/mol; C₂₁H₂₁N₃O₂) is structurally larger and contains a tetrahydroquinoline moiety absent in the target compound, resulting in distinct physicochemical and target selectivity profiles . The target compound's smaller size and lower topological polar surface area (predicted tPSA ~55–65 Ų) may confer superior membrane permeability relative to bulkier isoxazole-acetamide derivatives.

Drug-likeness Lipinski rule ADMET prediction

Recommended Research and Industrial Application Scenarios for 2-(5-(4-Fluorophenyl)isoxazol-3-yl)-N-(1-phenylethyl)acetamide (CAS 953156-15-5)


HSP90-Targeted Antiviral Probe Development and SAR Expansion

The 2-isoxazol-3-yl-acetamide scaffold of the target compound aligns with validated HSP90 inhibitor pharmacophores demonstrating significant anti-HIV activity (>80% inhibition for multiple analogues at non-cytotoxic concentrations) [1]. The compound is suitable as a core scaffold for systematic SAR exploration of the (1-phenylethyl)amide substituent, enabling identification of derivatives with improved therapeutic indices. Given that lead compound 2l from this chemotype achieved a ~3.5-fold better therapeutic index than the clinical-stage HSP90 inhibitor AUY922 [1], procurement of the target compound supports hit-to-lead campaigns in antiviral drug discovery programs focused on chaperone inhibition.

Fluorine-Probe Mechanistic Studies in Hepatocellular Carcinoma Models

The 4-fluorophenyl substituent on the isoxazole ring is associated with enhanced antiproliferative potency in Hep3B and Hep-G2 hepatocellular carcinoma cell lines, as established in the fluorophenyl-isoxazole-carboxamide series (compound 2f: IC₅₀ = 5.76 µg/mL Hep3B; 34.64 µg/mL Hep-G2) [2]. The target compound provides a complementary chemotype for fluorine-specific mechanistic investigations, including ¹⁹F NMR-based metabolic tracking and fluorine-mediated binding affinity studies. The chiral (1-phenylethyl) group further enables stereochemical probing of target engagement, making the compound suitable for chemical biology studies of fluorine-dependent pharmacological effects in liver cancer models.

Differentiated Chemical Library Design and Patentable Lead Generation

The combination of a 4-fluorophenyl-isoxazole core with a chiral (1-phenylethyl)acetamide terminus constitutes a structurally differentiated chemical space relative to the more extensively explored isoxazole-4-carboxamide or N-benzyl/N-phenethyl acetamide series [3]. This structural uniqueness makes the compound a valuable starting point for generating patent-differentiable lead series in oncology or antiviral indications. Procurement of this specific compound, rather than commercially abundant achiral analogs, supports intellectual property strategies aimed at composition-of-matter patent filings around chiral isoxazole-acetamide derivatives.

TRPM3-Selective Probe Development via Scaffold Hybridization

The isoxazolyl-acetamide framework is shared with the TRPM3-selective agonist CIM0216 (EC₅₀ = 770 nM for Ca²⁺ elevation in HEK293-TRPM3 cells), which exhibits selectivity over TRPM1, TRPM2, and TRPM4–8 channels . The target compound, featuring a distinct 5-(4-fluorophenyl) substitution pattern and chiral (1-phenylethyl) terminus absent in CIM0216, offers a scaffold-hybridization opportunity for developing next-generation TRPM3 modulators with potentially improved selectivity or pharmacokinetic profiles. Researchers investigating TRPM3-dependent pain signaling or insulin secretion may use this compound as a diversification template for focused library synthesis.

Quote Request

Request a Quote for 2-(5-(4-fluorophenyl)isoxazol-3-yl)-N-(1-phenylethyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.